

Molecular weight and formula of 3-Chloro-5-nitroisoquinoline

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Compound of Interest

Compound Name: 3-Chloro-5-nitroisoquinoline

Cat. No.: B079450

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An In-depth Technical Guide to 3-Chloro-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of **3-Chloro-5-nitroisoquinoline**, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Compound Properties

3-Chloro-5-nitroisoquinoline is a substituted isoquinoline derivative. The presence of both a chloro and a nitro group on the isoquinoline scaffold significantly influences its chemical reactivity and potential biological activity.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and predicted spectroscopic properties of **3-Chloro-5-nitroisoquinoline**. Due to the limited availability of experimental spectra in public databases, the spectroscopic data provided are estimations based on the analysis of structurally related compounds.

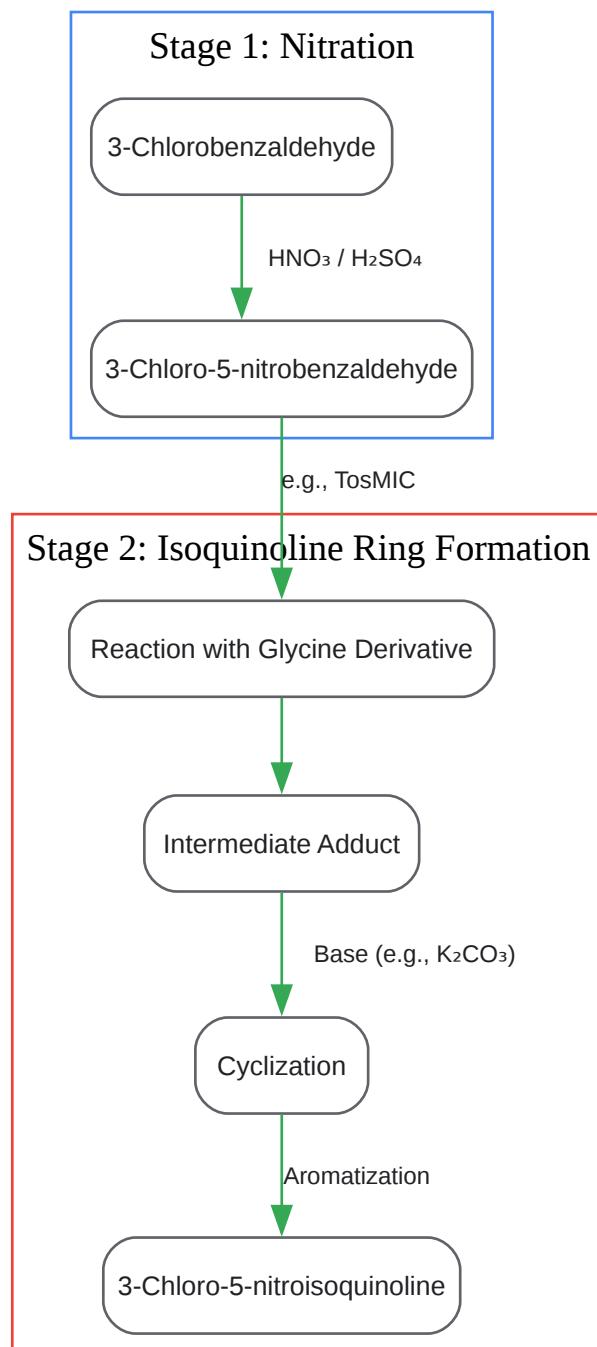
Property	Value
Chemical Formula	C ₉ H ₅ CIN ₂ O ₂
Molecular Weight	208.6 g/mol
CAS Number	10296-47-6
Appearance	Pale yellow to yellow solid (predicted)
Melting Point	Not available
Boiling Point	Not available
Solubility	Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
Predicted ¹ H NMR	δ (ppm) in CDCl ₃ : ~9.1 (s, 1H, H-1), ~8.6 (d, 1H, H-4), ~8.4 (d, 1H, H-6), ~8.2 (d, 1H, H-8), ~7.8 (t, 1H, H-7)
Predicted ¹³ C NMR	δ (ppm) in CDCl ₃ : ~152 (C-3), ~150 (C-5), ~148 (C-N), ~135 (C-8a), ~130 (C-4a), ~128 (C-6), ~125 (C-8), ~122 (C-7), ~120 (C-4)
Predicted IR	ν (cm ⁻¹): ~3100-3000 (Ar C-H), ~1600, ~1480 (Ar C=C), ~1530, ~1350 (N-O, nitro), ~850 (C-Cl)
Mass Spectrometry	m/z: 208 [M ⁺], 209 [M+1] ⁺

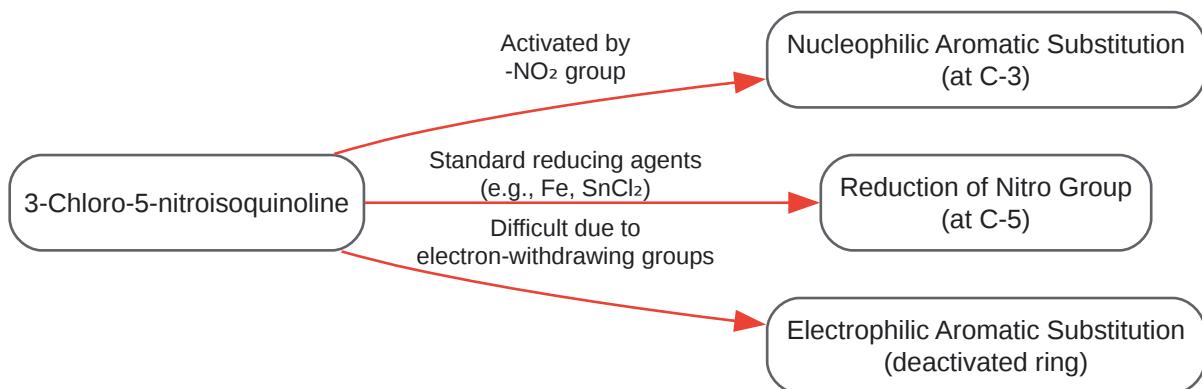
Synthesis of 3-Chloro-5-nitroisoquinoline

While a detailed, peer-reviewed synthesis protocol for **3-Chloro-5-nitroisoquinoline** is not readily available in the literature, a plausible synthetic route can be proposed based on established methodologies for the formation of the isoquinoline ring system. One potential method involves the reaction of a substituted benzaldehyde with a source of ammonia and a cyclizing agent.

Proposed Synthetic Workflow

A potential synthesis of **3-Chloro-5-nitroisoquinoline** can be envisioned starting from 3-chloro-5-nitrobenzaldehyde. This starting material can be prepared via the nitration of 3-chlorobenzaldehyde. The subsequent cyclization to form the isoquinoline ring could be achieved through a multi-step sequence.





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